5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Serotonin receptor agonism 5-HT2C selectivity Off-target receptor profiling

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 78027-51-7) is a chlorinated 2,3-dihydrobenzofuran derivative bearing a gem-dimethyl quaternary center at the C2 position. This heterocyclic scaffold serves as a key synthetic intermediate in the preparation of conformationally restricted serotonin receptor ligands, most notably the 5-HT3 antagonist zatosetron and selective 5-HT2C agonists.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 78027-51-7
Cat. No. B12885157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
CAS78027-51-7
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C=CC(=C2)Cl)C
InChIInChI=1S/C10H11ClO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
InChIKeyKJTJGPBNILANTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 78027-51-7): A Conformationally Constrained Dihydrobenzofuran Scaffold for Selective Serotonin Receptor Ligand Design


5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 78027-51-7) is a chlorinated 2,3-dihydrobenzofuran derivative bearing a gem-dimethyl quaternary center at the C2 position. This heterocyclic scaffold serves as a key synthetic intermediate in the preparation of conformationally restricted serotonin receptor ligands, most notably the 5-HT3 antagonist zatosetron and selective 5-HT2C agonists [1]. The 2,2-dimethyl substitution imposes conformational constraint by rigidifying the dihydrofuran ring, while the 5-chloro substituent modulates both electronic character and lipophilicity. The scaffold's defining feature is its ability to mimic the biologically active conformation of isopropyl phenyl ether pharmacophores while eliminating conformational degrees of freedom that contribute to off-target receptor activation [2].

Why In-Class Dihydrobenzofuran Analogs Cannot Substitute: The Functional Imperative of 5-Chloro and 2,2-Dimethyl Co-Substitution


Generic substitution with simpler dihydrobenzofuran analogs (e.g., 2,3-dihydrobenzofuran, 5-chloro-2,3-dihydrobenzofuran, or 2,2-dimethyl-2,3-dihydrobenzofuran) fails because the synergistic combination of the 5-chloro and 2,2-dimethyl groups is pharmacologically non-redundant. Extensive structure-activity relationship (SAR) studies on zatosetron demonstrated that the dimethyl substitution, chloro substituent, and 7-carbamyl regiochemistry were all independently crucial for potent 5-HT3 receptor antagonism [1]. In the 5-HT2C agonist series, removal of the 2,2-dimethyl conformational constraint (i.e., reverting to the parent isopropyl phenyl ether) reintroduced significant off-target agonism at 5-HT2B (EC50 = 682 nM) and 5-HT2A (EC50 = 7190 nM)—receptor subtypes linked to cardiac valvulopathy and hallucinogenesis, respectively—while the constrained benzofuran analog exhibited complete selectivity [2]. Furthermore, the quaternary center at C2 blocks a key site of oxidative metabolism that would otherwise lead to high in vitro clearance, a liability observed in earlier unsubstituted 2,3-dihydrobenzofuran leads [3]. Simply stated, the absence of either the 5-chloro or the 2,2-dimethyl group results in molecules with measurably different receptor selectivity, metabolic stability, and physicochemical profiles.

Quantitative Differentiation Evidence: 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran vs. Closest Analogs


Complete 5-HT2B and 5-HT2A Selectivity vs. Parent Isopropyl Phenyl Ether (+)-1

The conformationally constrained benzofuran analog (±)-2, built on the 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran scaffold, was directly compared to its parent isopropyl phenyl ether (+)-1 in functional assays at recombinant human 5-HT2 receptor subtypes. Compound (±)-2 showed EC50 = 600 nM (Emax = 66% of 5-HT) at 5-HT2C with no detectable agonism at either 5-HT2B or 5-HT2A [1]. In contrast, the parent compound (+)-1 retained substantial off-target activity at 5-HT2B (EC50 = 682 nM, Emax = 57%) and 5-HT2A (EC50 = 7190 nM, Emax = 17%) [1]. The constrained scaffold thus eliminates 5-HT2B agonism entirely—a critical safety advantage given the established association of 5-HT2B activation with drug-induced cardiac valvulopathy.

Serotonin receptor agonism 5-HT2C selectivity Off-target receptor profiling

Lipophilicity Enhancement vs. Non-Chlorinated 2,2-Dimethyl-2,3-dihydrobenzofuran

The 5-chloro substituent imparts a measurable increase in lipophilicity relative to the non-halogenated 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. Calculated partition coefficients (LogP) are 3.05 for 5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran versus 2.40 for the non-chlorinated analog (CAS 6337-33-3) [1]. This ΔLogP of approximately +0.65 units translates to a roughly 4.5-fold increase in octanol/water partitioning, a parameter relevant for passive blood-brain barrier permeability in CNS drug discovery programs.

Lipophilicity LogP CNS drug design Physicochemical profiling

Metabolic Stability Improvement via Quaternary Center Blockade of Oxidative Metabolism

In a medicinal chemistry optimization program for BET bromodomain inhibitors, insertion of a quaternary center into the 2,3-dihydrobenzofuran core was explicitly shown to block a key site of oxidative metabolism and concurrently improve aqueous solubility [1]. The unsubstituted 2,3-dihydrobenzofuran series suffered from high in vitro clearance and suboptimal solubility, liabilities that were resolved by introduction of the gem-dimethyl quaternary center. Although this evidence derives from a different chemotype series (BET inhibitors rather than serotonin receptor ligands), the metabolic vulnerability of the 2,3-dihydrobenzofuran C2 position is a scaffold-intrinsic property, and the 2,2-dimethyl substitution represents a general solution applicable across target classes.

Metabolic stability In vitro clearance Drug metabolism

Essential SAR: 5-Chloro and 2,2-Dimethyl Groups Are Individually Crucial for Zatosetron's 5-HT3 Antagonist Potency

In the seminal SAR study that identified zatosetron as the optimal 5-HT3 receptor antagonist, the authors explicitly stated that 'the 7-carbamyl regiochemistry, dimethyl substitution, chloro substituent, and endo stereochemistry were all crucial elements of the SAR' [1]. Zatosetron (endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide) showed an ED50 of 0.86 μg/kg i.v. for blockade of 5-HT-induced bradycardia in rats, with oral doses as low as 30 μg/kg producing antagonism lasting over 6 hours [1]. Simple benzoyl derivatives of tropine lacking the dihydrobenzofuran core, or analogs lacking either the chloro or dimethyl substituents, showed substantially weaker activity, establishing that the full substitution pattern is non-negotiable for potency.

5-HT3 antagonism Structure-activity relationship Zatosetron

Synthetic Accessibility: Microwave-Assisted Alkylation Yield Advantage for Key Intermediate Formation

During the synthesis of the 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran intermediate, a direct comparison of two alkylation methods was reported [1]. Alkylation of methyl 5-chloro-2-hydroxybenzoate with 3-chloro-2-methylprop-1-ene under traditional reflux conditions (acetone, overnight) gave only a 29% yield of the allyl ether intermediate [1]. Switching to 3-bromo-2-methylprop-1-ene as the alkylating agent under microwave irradiation (80 °C, 1.5 h) improved the yield to 81%, representing a 2.8-fold increase in synthetic efficiency [1]. The availability of this high-yielding microwave protocol makes the scaffold synthetically accessible for scale-up.

Synthetic methodology Microwave-assisted synthesis Process chemistry

Best-Fit Application Scenarios for 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 78027-51-7)


Design of Subtype-Selective 5-HT2C Receptor Agonists Free of 5-HT2B Liability

Medicinal chemistry programs targeting the 5-HT2C receptor for obesity, schizophrenia, or anxiety indications require absolute selectivity over 5-HT2B to avoid cardiac valvulopathy risk. The 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran scaffold has been experimentally validated as a conformational constraint that eliminates 5-HT2B and 5-HT2A agonism while retaining 5-HT2C activity (EC50 = 600 nM) [1]. The scaffold's C7 position is amenable to further derivatization (e.g., cyclopropylmethanamine installation), enabling SAR exploration for improved potency while preserving selectivity [1].

Zatosetron Analogue Synthesis and 5-HT3 Antagonist Development

This compound serves as the direct penultimate intermediate in the synthesis of zatosetron maleate (LY-277359), a potent, orally active, and long-acting 5-HT3 receptor antagonist [2]. The 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid derivative (accessible from CAS 78027-51-7 via C7 functionalization) is condensed with 3α-aminotropane to yield zatosetron [2]. The SAR clearly establishes that both the 5-chloro and 2,2-dimethyl groups are independently essential for potent 5-HT3 antagonism, making this specific scaffold irreplaceable for zatosetron-based lead optimization [2].

CNS-Penetrant Probe Development Leveraging Enhanced Lipophilicity

The measured LogP of approximately 3.05 for the 5-chloro-2,2-dimethyl scaffold places it within an optimal lipophilicity range for passive CNS penetration, higher than the non-chlorinated analog (LogP ≈ 2.40) [3]. Coupled with the metabolic stability conferred by the C2 quaternary center [4], this scaffold is well-suited for the design of CNS-penetrant chemical probes and lead compounds where adequate brain exposure is a critical requirement.

Metabolically Stabilized Fragment and Scaffold-Hopping Libraries

The 2,2-dimethyl quaternary center of this scaffold directly addresses the metabolic liability of the 2,3-dihydrobenzofuran core—specifically, oxidative metabolism at the C2 position—a vulnerability that has been independently documented across multiple chemotypes [4]. Procurement of CAS 78027-51-7 as a core scaffold for fragment-based drug discovery or scaffold-hopping exercises provides a built-in metabolic stability advantage that unsubstituted or mono-substituted 2,3-dihydrobenzofuran analogs cannot offer [4].

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